2,6-Dihydroxy-4-methylbenzaldehyde

Catalog No.
S578732
CAS No.
526-37-4
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dihydroxy-4-methylbenzaldehyde

CAS Number

526-37-4

Product Name

2,6-Dihydroxy-4-methylbenzaldehyde

IUPAC Name

2,6-dihydroxy-4-methylbenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-5-2-7(10)6(4-9)8(11)3-5/h2-4,10-11H,1H3

InChI Key

JASONGFGOLHLGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)O)C=O)O

Synonyms

atranol

Canonical SMILES

CC1=CC(=C(C(=C1)O)C=O)O

Antimicrobial Properties

Studies have shown Atranol to exhibit promising antimicrobial activity against various bacteria and fungi. Research suggests it disrupts the cell membrane of these organisms, leading to their death []. This potential makes Atranol a candidate for developing novel natural antimicrobial agents, which could address the growing concern of antibiotic resistance [].

Anti-inflammatory Properties

Atranol has demonstrated anti-inflammatory properties in cell-based studies. Research suggests it may inhibit the production of inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease [, ].

Antioxidant Properties

Atranol exhibits free radical scavenging activity, a characteristic of antioxidants. This property can potentially help protect cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders [].

Other Potential Applications

Atranol's research extends beyond these areas, with investigations into its potential applications in:

  • Cancer: Studies suggest Atranol may possess anti-cancer properties, although further research is needed to understand its mechanisms and efficacy [].
  • Food Science: Atranol is found naturally in some food flavorings and liqueurs. Research is ongoing to explore its safety and potential applications in the food industry [].

Molecular Structure Analysis

Atranol possesses a relatively simple molecular structure with the chemical formula C₈H₈O₃. It consists of a benzene ring with two hydroxyl groups (OH) at positions 2 and 6, and a methyl group (CH₃) at position 4, attached to an aldehyde group (CHO) []. This structure suggests that atranol might exhibit some polarity due to the presence of the hydroxyl groups.

  • Schiff Base Formation: The aldehyde group can react with amines to form Schiff bases, which are important in various biochemical processes and synthetic applications .
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones, altering the compound's reactivity and properties .
  • Condensation Reactions: It can participate in condensation reactions to form larger organic molecules, particularly in the synthesis of complex natural products .

Research indicates that 2,6-dihydroxy-4-methylbenzaldehyde exhibits biological activity, particularly as a skin sensitizer. Its ability to form stable adducts with proteins through Schiff base formation suggests potential immunogenic properties. Studies have shown that it can trigger immune responses, which is relevant for understanding its safety profile in cosmetics and fragrances .

Several methods exist for synthesizing 2,6-dihydroxy-4-methylbenzaldehyde:

  • Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed decarboxylative cross-coupling methods that enhance the efficiency of synthesizing this compound from simpler precursors .
  • Hydroxylation of Toluene Derivatives: Hydroxylation reactions on methyl-substituted toluenes can yield 2,6-dihydroxy-4-methylbenzaldehyde as a product.
  • Direct Aldol Condensation: Condensation of appropriate aldehydes and ketones under acidic or basic conditions can also yield this compound.

2,6-Dihydroxy-4-methylbenzaldehyde has various applications across different industries:

  • Fragrance Industry: It is used as a key ingredient in perfumes due to its aromatic properties.
  • Dyes and Pigments: The compound serves as an intermediate in the production of various dyes.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications owing to their biological activities .

Interaction studies involving 2,6-dihydroxy-4-methylbenzaldehyde focus primarily on its reactivity with biological molecules. The formation of Schiff bases with amino acids or proteins has been extensively studied to evaluate its potential as a sensitizer. These studies aim to elucidate the mechanisms behind skin sensitization and assess the compound's safety for use in consumer products .

Several compounds share structural similarities with 2,6-dihydroxy-4-methylbenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
SalicylaldehydeHydroxyl group at position 2Known for its use in organic synthesis and as a reagent in chemical analysis.
VanillinMethoxy group at position 4Widely used as a flavoring agent; less reactive than 2,6-dihydroxy-4-methylbenzaldehyde.
3-Chloro-2,6-dihydroxy-4-methylbenzaldehydeChlorine substitution at position 3Exhibits different reactivity due to the presence of chlorine; used in specific synthetic pathways.

The uniqueness of 2,6-dihydroxy-4-methylbenzaldehyde lies in its dual hydroxyl groups and aldehyde functionality, which enhance its reactivity compared to other similar compounds. This makes it particularly valuable in both synthetic chemistry and industrial applications .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (79.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (79.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

526-37-4

Wikipedia

2,6-Dihydroxy-4-methylbenzaldehyde

Dates

Modify: 2023-08-15

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